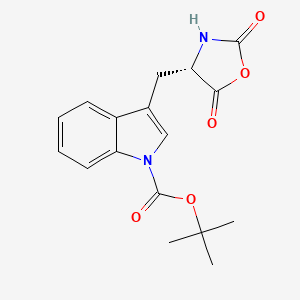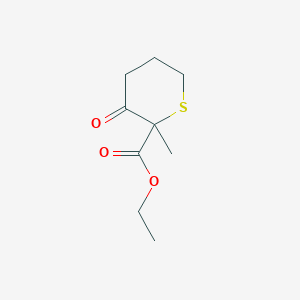
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its reaction mechanisms, and the products it forms during these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Enantioselectivity
One study highlights the impact of acyl chain length and branching on the enantioselectivity of enzymes in kinetic resolutions, focusing on derivatives with hydrolyzable groups for better enzymatic processing. This research suggests potential applications in asymmetric synthesis and chiral molecule production, pertinent to pharmaceutical manufacturing and chemical synthesis (Sobolev et al., 2002).
Organic Synthesis and Structural Revision
Another study performed structural revision of reaction products, indicating the importance of accurate structural characterization in organic synthesis. This research can be crucial for the development of new synthetic methods and the identification of novel compounds (Srikrishna et al., 2010).
Dyeing Polyester Fibers
Research on the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers suggests an application in textile manufacturing. The study underscores the potential of certain compounds to provide vibrant and fast colors, enhancing fabric quality and appeal (Iyun et al., 2015).
Luminescence Sensing
The development of lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde showcases an application in chemical sensing technologies. This research could lead to advancements in environmental monitoring, food safety, and diagnostic tools (Shi et al., 2015).
Oxidation Reactions
A study on the oxidation of alkynes by dioxiranes reveals insights into reaction mechanisms and product formations. Such research aids in the development of efficient oxidation processes for organic synthesis, contributing to the production of various chemical products (Curci et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-9-10-15(13(2)11-12)18(14-7-5-4-6-8-14)16(21-18)17(19)20-3/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTDWCZEQBLOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dimethylphenyl)-3-phenyloxirane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)

![2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2655412.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)
![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)




![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)
![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)
![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)